molecular formula C14H13ClN4O3 B14982516 (5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B14982516
M. Wt: 320.73 g/mol
InChI Key: MKDNTDIJTPTZSX-UHFFFAOYSA-N
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Description

5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydropyrazole ring, and a tetrahydropyrimidine-dione moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with barbituric acid under basic conditions to form the target compound .

Chemical Reactions Analysis

5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

When compared to similar compounds, 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of structural features and biological activities. Similar compounds include:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antibacterial properties.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Exhibits antitubercular activity.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Used in the development of antiviral agents.

These compounds share the chlorophenyl group but differ in their core structures and specific biological activities, highlighting the uniqueness of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE.

Properties

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H13ClN4O3/c1-19-13(21)11(12(20)16-14(19)22)10-6-9(17-18-10)7-2-4-8(15)5-3-7/h2-5,9,17,21H,6H2,1H3,(H,16,20,22)

InChI Key

MKDNTDIJTPTZSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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